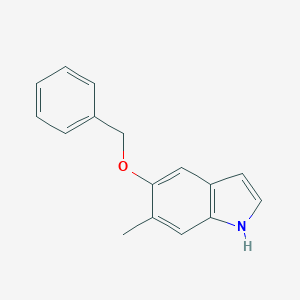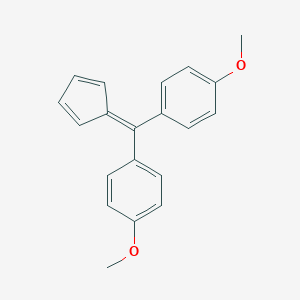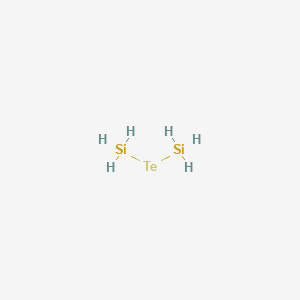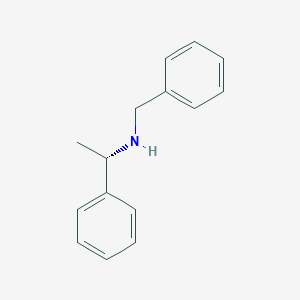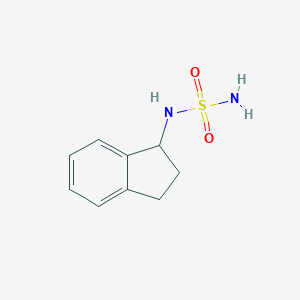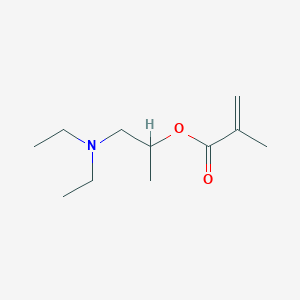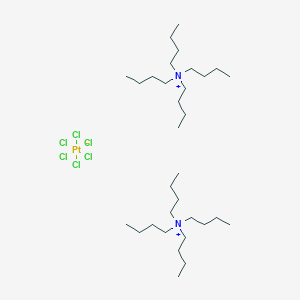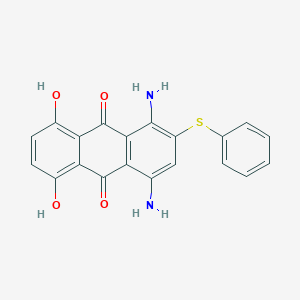
1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone, also known as AQ4N, is a novel hypoxia-selective prodrug that has been investigated for its potential use in cancer treatment. AQ4N is a prodrug that is activated under hypoxic conditions, which are commonly found in solid tumors.
Mechanism Of Action
1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone is a prodrug that is selectively activated under hypoxic conditions, which are commonly found in solid tumors. The prodrug is converted to its active form, AQ4, by a reduction reaction catalyzed by nitroreductase enzymes that are upregulated in hypoxic tumor cells. AQ4 then undergoes a series of reactions that generate reactive oxygen species, leading to DNA damage and cell death.
Biochemical And Physiological Effects
1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone has been shown to selectively target hypoxic regions of tumors, which are often resistant to radiation and chemotherapy. 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone has been investigated in preclinical studies for its ability to enhance the efficacy of radiation therapy and chemotherapy in a variety of cancer types, including glioblastoma, breast, lung, and colon cancer. 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells.
Advantages And Limitations For Lab Experiments
1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone has several advantages for lab experiments, including its selective activation under hypoxic conditions, which allows for targeted therapy of hypoxic regions of tumors. 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone has also been shown to enhance the efficacy of radiation therapy and chemotherapy in preclinical studies. However, 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone has some limitations, including its potential toxicity and the need for nitroreductase enzymes for activation, which may vary between tumor types.
Future Directions
There are several future directions for 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone research, including investigating its potential use in combination with other cancer therapies, such as immunotherapy and targeted therapy. There is also a need for further investigation into the optimal dosing and administration of 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone in clinical trials. Additionally, there is a need for further research into the mechanisms of 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone activation and its potential toxicity in vivo.
Synthesis Methods
The synthesis of 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone involves the reaction of 1,4-diaminoanthraquinone with thiophenol in the presence of a catalyst. The resulting product is purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone has been extensively studied for its potential use in cancer treatment. It has been shown to selectively target hypoxic regions of tumors, which are often resistant to radiation and chemotherapy. 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone has been investigated in preclinical studies for its ability to enhance the efficacy of radiation therapy and chemotherapy in a variety of cancer types, including glioblastoma, breast, lung, and colon cancer.
properties
CAS RN |
17727-74-1 |
|---|---|
Product Name |
1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone |
Molecular Formula |
C20H14N2O4S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
1,4-diamino-5,8-dihydroxy-2-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C20H14N2O4S/c21-10-8-13(27-9-4-2-1-3-5-9)18(22)17-14(10)19(25)15-11(23)6-7-12(24)16(15)20(17)26/h1-8,23-24H,21-22H2 |
InChI Key |
PUHVZLBTWPOIFZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=C(C3=C(C(=C2)N)C(=O)C4=C(C=CC(=C4C3=O)O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C3=C(C(=C2)N)C(=O)C4=C(C=CC(=C4C3=O)O)O)N |
Other CAS RN |
17727-74-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



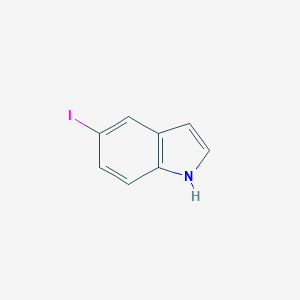
![2-Methylimidazo[1,2-b]pyridazine](/img/structure/B102022.png)
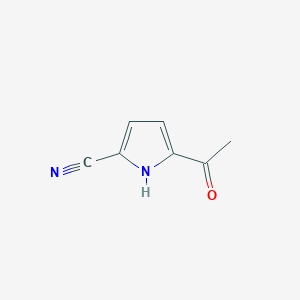
![4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester](/img/structure/B102025.png)
![3-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile](/img/structure/B102027.png)
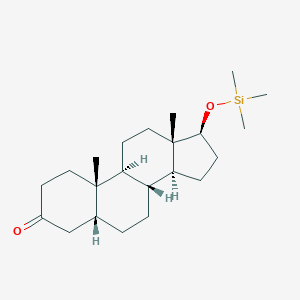
![9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine](/img/structure/B102033.png)
